2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime
Brand Name: Vulcanchem
CAS No.: 306979-71-5
VCID: VC6882639
InChI: InChI=1S/C11H14ClNOS/c1-11(2,8-13-14-3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3/b13-8+
SMILES: CC(C)(C=NOC)SC1=CC=C(C=C1)Cl
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime

CAS No.: 306979-71-5

VCID: VC6882639

Molecular Formula: C11H14ClNOS

Molecular Weight: 243.75

* For research use only. Not for human or veterinary use.

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime - 306979-71-5

Description

2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime is a chemical compound with the CAS number 306979-71-5. It is a derivative of propanal, featuring a 4-chlorophenylsulfanyl group and an O-methyloxime functionality. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Biological Activity and Applications

While specific biological activity data for 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime are not readily available, compounds with similar structural motifs, such as sulfanyl and oxime groups, have been explored for their potential in pharmaceutical applications. For instance, sulfanyl-containing compounds have shown antimicrobial properties, and oxime derivatives are known for their versatility in medicinal chemistry .

Research Findings and Future Directions

Given the limited specific research on 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime, future studies could focus on exploring its potential biological activities, such as antimicrobial or antiviral properties, and its utility in chemical synthesis as a building block for more complex molecules.

CAS No. 306979-71-5
Product Name 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime
Molecular Formula C11H14ClNOS
Molecular Weight 243.75
IUPAC Name (E)-2-(4-chlorophenyl)sulfanyl-N-methoxy-2-methylpropan-1-imine
Standard InChI InChI=1S/C11H14ClNOS/c1-11(2,8-13-14-3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3/b13-8+
Standard InChIKey NIIZMDFZKNSBQU-MDWZMJQESA-N
SMILES CC(C)(C=NOC)SC1=CC=C(C=C1)Cl
Solubility not available
PubChem Compound 9582034
Last Modified Aug 18 2023

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